molecular formula C11H12Cl2O4 B14350347 Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester CAS No. 90317-49-0

Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester

Cat. No.: B14350347
CAS No.: 90317-49-0
M. Wt: 279.11 g/mol
InChI Key: CQUVBCWACOJMHI-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a chlorophenoxy group, and a hydroxypropyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The compound can be synthesized through the esterification of chloroacetic acid with 3-(chlorophenoxy)-2-hydroxypropyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Chloroacetic acid and 3-(chlorophenoxy)-2-hydroxypropyl alcohol.

    Substitution: Depending on the nucleophile, products can include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Potential Therapeutic Agent: Research may explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry:

    Herbicide Development:

Mechanism of Action

The mechanism by which acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester exerts its effects involves its interaction with specific molecular targets. For example, in herbicidal applications, similar compounds act by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the plant . The compound may interact with enzymes or receptors involved in these pathways, disrupting normal cellular functions.

Comparison with Similar Compounds

Uniqueness:

    Structural Differences: The presence of the hydroxypropyl ester moiety and the specific positioning of the chloro and chlorophenoxy groups make acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester unique compared to other similar compounds.

    Reactivity: The unique structure may confer different reactivity and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

90317-49-0

Molecular Formula

C11H12Cl2O4

Molecular Weight

279.11 g/mol

IUPAC Name

[3-(2-chlorophenoxy)-2-hydroxypropyl] 2-chloroacetate

InChI

InChI=1S/C11H12Cl2O4/c12-5-11(15)17-7-8(14)6-16-10-4-2-1-3-9(10)13/h1-4,8,14H,5-7H2

InChI Key

CQUVBCWACOJMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(COC(=O)CCl)O)Cl

Origin of Product

United States

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